8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one
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Overview
Description
8’-Chloro-5’-hydroxy-6’-nitro-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 8’-Chloro-5’-hydroxy-6’-nitro-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one involves multiple steps, typically starting with the preparation of the quinazolinone core. The synthetic route may include nitration, chlorination, and hydroxylation reactions under controlled conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
8’-Chloro-5’-hydroxy-6’-nitro-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms like chlorine can be replaced with other groups under suitable conditions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8’-Chloro-5’-hydroxy-6’-nitro-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar compounds include other spiro-quinazolinone derivatives, which share structural features but differ in functional groups. These differences can significantly impact their chemical reactivity and biological activity. For example, compounds with different substituents on the quinazolinone core may exhibit varying degrees of potency and selectivity in biological assays .
Biological Activity
8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one (CAS No. 2266638-62-2) is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluations, and mechanistic insights into the compound's activity against various cancer cell lines.
Chemical Structure and Properties
The molecular formula of this compound is C13H14ClN3O4 with a molecular weight of approximately 311.72 g/mol. The compound features a spirocyclic structure, which is known to influence its biological properties significantly.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄ClN₃O₄ |
Molecular Weight | 311.72 g/mol |
CAS Number | 2266638-62-2 |
Structure | Chemical Structure |
Anticancer Properties
Recent studies have highlighted the cytotoxic and antiproliferative effects of this compound on various cancer cell lines. In vitro assays demonstrated significant reductions in cell viability across multiple types of cancer cells, including neuroblastoma (SH-SY5Y), colorectal adenocarcinoma (HT-29), and hepatocellular carcinoma (HepG2) cells.
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Cell Viability Assays :
- The MTS assay indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 9.41 µM to 21.58 µM depending on the cell line.
- Notably, SH-SY5Y cells exhibited the highest sensitivity to the treatment.
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Cytotoxicity Assessment :
- LDH release assays confirmed that higher concentrations (50 and 100 µM) induced significant cytotoxicity across all tested cell lines.
- Flow cytometry analysis revealed increased cell death correlating with elevated concentrations of the compound.
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Mechanistic Insights :
- The compound's mechanism of action appears to involve the activation of apoptotic pathways. Western blot analyses showed increased cleavage of caspase-3 and PARP in treated cells, indicating apoptosis induction.
- Additionally, the compound was found to enhance p53 protein expression, suggesting a role in modulating tumor suppressor pathways.
Case Studies
A series of experiments conducted on different cancer cell lines provided insights into the compound's effectiveness:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
SH-SY5Y | 9.41 | Significant reduction in viability |
HT-29 | 21.58 | Moderate cytotoxicity |
HepG2 | 10.50 | High sensitivity to treatment |
Conclusion from Case Studies
The findings suggest that this compound exhibits promising anticancer properties through mechanisms involving apoptosis and modulation of p53 pathways.
Summary of Research Findings
The biological activity of this compound has been extensively studied, revealing its potential as an effective anticancer agent. Key findings include:
- Cytotoxicity : Significant effects observed at concentrations as low as 9 µM.
- Apoptosis Induction : Activation of apoptotic markers such as caspase-3.
- Cell Line Sensitivity : Varying degrees of sensitivity across different cancer types.
Future Directions
Further research is essential to explore the full therapeutic potential of this compound, including in vivo studies and clinical trials to validate its efficacy and safety profile in cancer therapy.
Properties
Molecular Formula |
C13H14ClN3O4 |
---|---|
Molecular Weight |
311.72 g/mol |
IUPAC Name |
8-chloro-5-hydroxy-6-nitrospiro[1,3-dihydroquinazoline-4,1'-cyclohexane]-2-one |
InChI |
InChI=1S/C13H14ClN3O4/c14-7-6-8(17(20)21)11(18)9-10(7)15-12(19)16-13(9)4-2-1-3-5-13/h6,18H,1-5H2,(H2,15,16,19) |
InChI Key |
CJQNMCANBAAKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(C(=CC(=C3NC(=O)N2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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